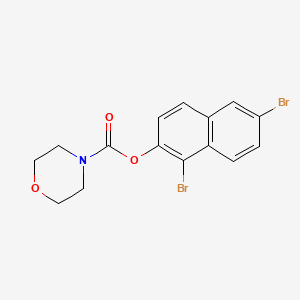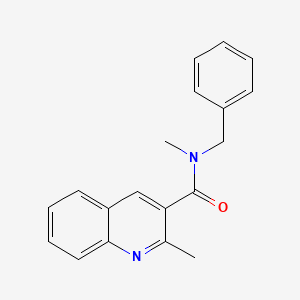
1,6-Dibromo-2-naphthyl morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-ジブロモ-2-ナフチルモルホリン-4-カルボン酸エステルは、ナフタレン誘導体のクラスに属する有機化合物です。この化合物は、ナフタレン環の1位と6位に2つの臭素原子、4-カルボン酸基に結合したモルホリン環、およびナフチル基が存在することを特徴としています。これは、さまざまな化学反応で使用され、科学研究に応用されています。
2. 製法
合成経路と反応条件
1,6-ジブロモ-2-ナフチルモルホリン-4-カルボン酸エステルの合成は、通常、2-ナフトールの臭素化に続いてモルホリン-4-カルボン酸基を導入することによって行われます。臭素化の反応条件には、通常、酢酸またはクロロホルムなどの溶媒の存在下、臭素またはN-ブロモスクシンイミド(NBS)などの臭素化剤の使用が含まれます。 モルホリン-4-カルボン酸基のその後の導入は、モルホリンと適切なカルボン酸の前駆体を用いた求核置換反応によって達成することができます .
工業生産方法
1,6-ジブロモ-2-ナフチルモルホリン-4-カルボン酸エステルの工業生産方法には、高収率と純度を確保するために、制御された条件下での大規模な臭素化と置換反応が含まれる場合があります。連続フローリアクターと自動化システムの使用は、生産プロセスの効率性とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-2-naphthyl morpholine-4-carboxylate typically involves the bromination of 2-naphthol followed by the introduction of the morpholine-4-carboxylate group. The reaction conditions for bromination usually involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The subsequent introduction of the morpholine-4-carboxylate group can be achieved through a nucleophilic substitution reaction using morpholine and a suitable carboxylate precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
1,6-ジブロモ-2-ナフチルモルホリン-4-カルボン酸エステルは、さまざまな化学反応を受け、以下を含みます。
置換反応: 臭素原子は、アミン、チオール、アルコキシドなどの他の求核剤と置換できます。
酸化反応: ナフタレン環は、キノンまたは他の酸化誘導体を形成するために酸化を受けます。
還元反応: 臭素原子は、対応する水素化された化合物を形成するために還元されます。
一般的な試薬と条件
置換反応: 一般的な試薬には、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で、アミン、チオール、アルコキシドが含まれます。
酸化反応: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を、酸性または塩基性条件で使用できます。
還元反応: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
形成される主要な生成物
置換反応: 生成物には、さまざまな官能基を持つ置換ナフチル誘導体が含まれます。
酸化反応: 生成物には、ナフトキノンと他の酸化誘導体が含まれます。
還元反応: 生成物には、水素化されたナフチル誘導体が含まれます。
4. 科学研究への応用
1,6-ジブロモ-2-ナフチルモルホリン-4-カルボン酸エステルは、科学研究にいくつかの応用があり、以下を含みます。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌および抗癌特性を含む、潜在的な生物学的活性を調査しました。
医学: 創薬における潜在的な使用と、生化学的研究における薬理学的ツールとして調べられました。
工業: 染料、顔料、および他の工業用化学品の製造に使用されます。
科学的研究の応用
1,6-Dibromo-2-naphthyl morpholine-4-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
1,6-ジブロモ-2-ナフチルモルホリン-4-カルボン酸エステルの作用機序には、特定の分子標的と経路との相互作用が含まれます。臭素原子とモルホリン環は、その反応性と生物学的活性に重要な役割を果たしています。化合物は、酵素、受容体、および他の生体分子と相互作用し、さまざまな生化学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります。
6. 類似の化合物との比較
類似の化合物
1,6-ジブロモ-2-ナフトール: ナフタレン環に2つの臭素原子があるが、モルホリン-4-カルボン酸基がない類似の化合物。
2-ナフチルモルホリン-4-カルボン酸エステル: 臭素原子がないが、ナフタレン環にモルホリン-4-カルボン酸基が結合した化合物。
独自性
1,6-ジブロモ-2-ナフチルモルホリン-4-カルボン酸エステルは、臭素原子とモルホリン-4-カルボン酸基の両方が存在するため、ユニークです。この組み合わせは、研究や産業における特定の用途にとって貴重な、独自の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
1,6-Dibromo-2-naphthol: A similar compound with two bromine atoms on the naphthalene ring but lacking the morpholine-4-carboxylate group.
2-Naphthyl morpholine-4-carboxylate: A compound with a morpholine-4-carboxylate group attached to the naphthalene ring but without bromine atoms.
Uniqueness
1,6-Dibromo-2-naphthyl morpholine-4-carboxylate is unique due to the presence of both bromine atoms and the morpholine-4-carboxylate group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H13Br2NO3 |
|---|---|
分子量 |
415.08 g/mol |
IUPAC名 |
(1,6-dibromonaphthalen-2-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C15H13Br2NO3/c16-11-2-3-12-10(9-11)1-4-13(14(12)17)21-15(19)18-5-7-20-8-6-18/h1-4,9H,5-8H2 |
InChIキー |
CXACMDZHLADUCV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)

![1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine](/img/structure/B12136264.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136269.png)
![(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B12136280.png)
![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12136288.png)
![6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B12136292.png)

![N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136301.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136316.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136320.png)


![7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol](/img/structure/B12136337.png)
